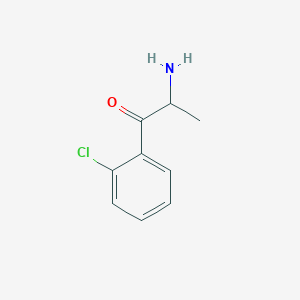
CybLuc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CybLuc, also known as N-cyclobutylaminoluciferin, is a derivative of aminoluciferin. It is a compound that has gained significant attention in the field of bioluminescence imaging due to its enhanced properties compared to traditional luciferin derivatives. This compound is particularly noted for its ability to produce strong bioluminescent signals, making it a valuable tool in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CybLuc involves the introduction of a cyclobutyl group to the aminoluciferin structure. This modification is typically achieved through a series of chemical reactions that include the formation of intermediate compounds. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet the demands of research and commercial applications. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
CybLuc undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce bioluminescent light.
Reduction: The compound can also participate in reduction reactions under specific conditions.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major product of the oxidation reaction of this compound is oxyluciferin, which is responsible for the bioluminescent signal. Other reactions may produce different derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
CybLuc has a wide range of applications in scientific research, including:
Chemistry: Used as a probe in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in bioluminescence imaging to visualize cellular and molecular processes in living organisms.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases such as cancer.
Industry: Applied in the development of biosensors and other analytical tools.
Wirkmechanismus
CybLuc exerts its effects through a bioluminescence mechanism. When this compound is oxidized by firefly luciferase, it produces light. The molecular target of this compound is the luciferase enzyme, which catalyzes the oxidation reaction. The pathway involves the formation of an excited state intermediate that emits light upon returning to the ground state.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-luciferin: The standard substrate for firefly luciferase, producing bioluminescence.
Aminoluciferin: A derivative of luciferin with an amino group, used in various bioluminescence applications.
Uniqueness of CybLuc
This compound is unique due to its enhanced bioluminescent properties. It produces a stronger and more stable bioluminescent signal compared to D-luciferin and aminoluciferin. This makes this compound particularly valuable for deep tissue imaging and long-term studies.
Eigenschaften
Molekularformel |
C15H15N3O2S2 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
(4S)-2-[6-(cyclobutylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C15H15N3O2S2/c19-15(20)11-7-21-13(18-11)14-17-10-5-4-9(6-12(10)22-14)16-8-2-1-3-8/h4-6,8,11,16H,1-3,7H2,(H,19,20)/t11-/m1/s1 |
InChI-Schlüssel |
DRLXXHYUKOJAOR-LLVKDONJSA-N |
Isomerische SMILES |
C1CC(C1)NC2=CC3=C(C=C2)N=C(S3)C4=N[C@H](CS4)C(=O)O |
Kanonische SMILES |
C1CC(C1)NC2=CC3=C(C=C2)N=C(S3)C4=NC(CS4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


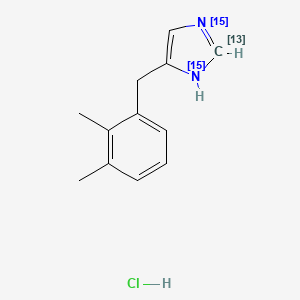
![5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B13436887.png)


![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)

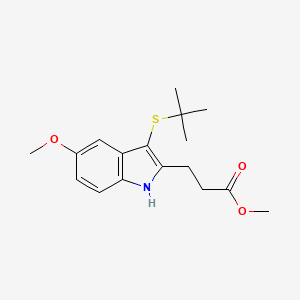
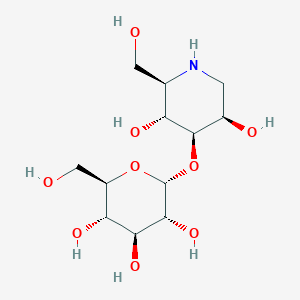
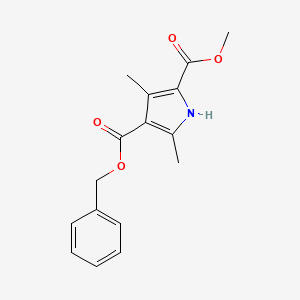
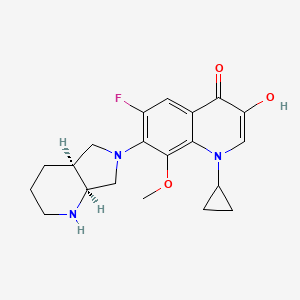
![sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione](/img/structure/B13436923.png)
![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide-d5](/img/structure/B13436925.png)

